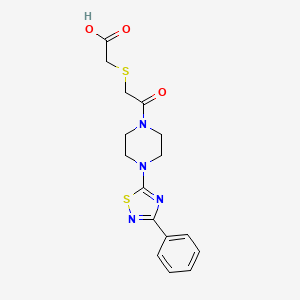
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a thioacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazides with ammonium thiocyanate and a strong acid . The piperazine moiety is then introduced through a nucleophilic substitution reaction. Finally, the thioacetic acid group is attached via a thioesterification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiadiazole and piperazine moieties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The thioacetic acid group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazines: These compounds share the piperazine moiety but lack the thiadiazole and thioacetic acid groups.
Uniqueness
2-((2-Oxo-2-(4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethyl)thio)acetic acid is unique due to its combination of a thiadiazole ring, a piperazine moiety, and a thioacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
681136-34-5 |
|---|---|
Molekularformel |
C16H18N4O3S2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[2-oxo-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H18N4O3S2/c21-13(10-24-11-14(22)23)19-6-8-20(9-7-19)16-17-15(18-25-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,22,23) |
InChI-Schlüssel |
DVKDYVRHRUNVAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


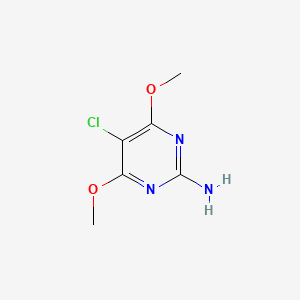
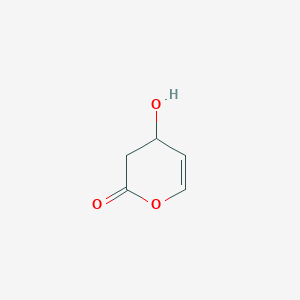


![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
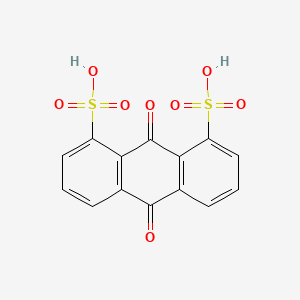
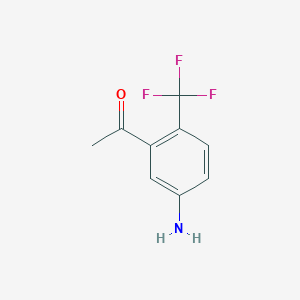
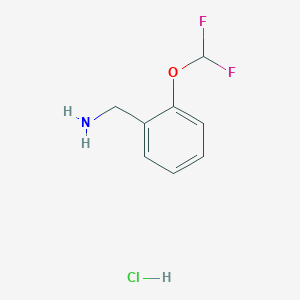
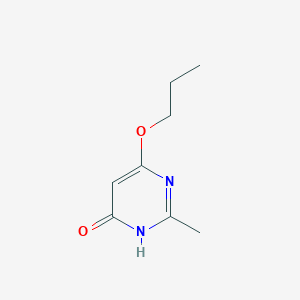

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
